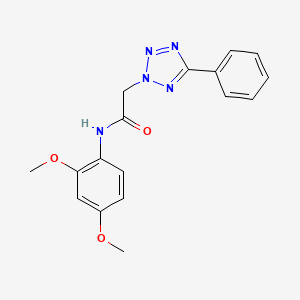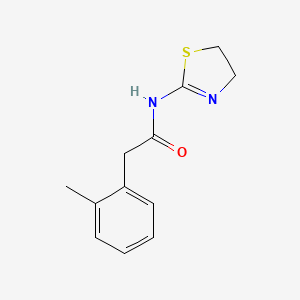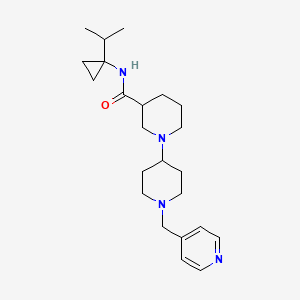![molecular formula C18H19N5O B5257798 4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide](/img/structure/B5257798.png)
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butyl group attached to the benzamide core, along with a phenyl ring substituted with a tetraazolyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetraazolyl Group: The phenyl ring is then functionalized with a tetraazolyl group through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).
Final Assembly: The final step involves coupling the tetraazolyl-substituted phenyl ring with the benzamide core using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反应分析
Types of Reactions
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products
Oxidation: Oxidation of the butyl group can yield butanol, butanal, or butanoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, bromo, or alkyl groups.
科学研究应用
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetraazolyl group can form strong hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-butyl-N~1~-[3-(1H-1,2,3-triazol-5-yl)phenyl]benzamide
- 4-butyl-N~1~-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide
- 4-butyl-N~1~-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide
Uniqueness
4-butyl-N~1~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]benzamide is unique due to the presence of the tetraazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and coordinate with metal ions, making it a valuable scaffold for drug design and other applications.
属性
IUPAC Name |
4-butyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-3-5-13-8-10-14(11-9-13)18(24)19-16-7-4-6-15(12-16)17-20-22-23-21-17/h4,6-12H,2-3,5H2,1H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZIKXIXHHJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-fluorophenyl)ethyl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5257727.png)
![N-{4-[(propylcarbamoyl)amino]phenyl}acetamide](/img/structure/B5257735.png)

![5-imino-6-(1H-indol-3-ylmethylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5257749.png)
![5-[(tetrahydro-2-furanylmethyl)amino]-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5257757.png)


![N-[(2R)-pyrrolidin-2-ylmethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5257770.png)

![2-(5-fluoro-2-methylphenyl)-N-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5257780.png)
![{4-[(2-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5257788.png)
![N-benzyl-N'-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]sulfamide](/img/structure/B5257790.png)
![N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5257807.png)
![ethyl 5-acetyl-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5257815.png)
